3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
Description
3-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring at the 2-position and a chlorine substituent at the 3-position of the aromatic ring. This compound belongs to a class of substituted benzaldehydes that are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as azetidinones, thiazolidinones, and fluorescent probes . The pyrrolidine moiety introduces steric and electronic effects, while the chloro group enhances electrophilicity at the aldehyde, influencing reactivity in condensation and cyclization reactions.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-2-pyrrolidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H12ClNO/c12-10-5-3-4-9(8-14)11(10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
InChI Key |
OEAIFMBNNQTVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)
- Substituents: Nitro (NO₂) at position 5, pyrrolidin-1-yl at position 2.
- Key Differences : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde compared to the chloro substituent in the target compound. This enhances reactivity in nucleophilic additions.
- Structural Insights : A crystal structure (CCDC 463) confirms planar geometry, with intramolecular hydrogen bonding between the nitro oxygen and aldehyde hydrogen, stabilizing the conformation .
4-(pyrrolidin-1-yl)benzaldehyde
- Substituents : Pyrrolidin-1-yl at position 3.
- Key Differences : The para-substituted pyrrolidine reduces steric hindrance compared to the ortho-substituted chloro-pyrrolidine derivative. This facilitates conjugation in fluorescent probes, as seen in 1d (a pyridinium chloride derivative), where extended π-systems enhance fluorescence .
- Applications : Used in synthesizing fluorescent dyes for G-quadruplex nucleic acid detection, demonstrating the impact of substitution patterns on optoelectronic properties.
2-Chlorobenzaldehyde Derivatives in Cyclization Reactions
- Example : 5-[(2-Chlorophenyl)hydroxymethyl]-5-ethylidene-4-(pyrrolidin-1-yl)furan-2(5H)-one (3a).
- Key Differences: The 2-chloro substituent directs regioselectivity in enolate reactions, favoring furanone formation. Comparatively, 3-chloro substitution in the target compound may alter steric interactions in analogous reactions .
Table 1: Comparative Analysis of Substituted Benzaldehydes
- Synthetic Methods :
- This compound : Likely synthesized via Ullmann coupling or nucleophilic aromatic substitution, though direct evidence is lacking.
- 5-Nitro Analog : Prepared via nitration of 2-(pyrrolidin-1-yl)benzaldehyde, followed by purification via crystallization .
- 4-(pyrrolidin-1-yl)benzaldehyde : Synthesized via copper-catalyzed three-component reactions involving terminal alkynes and formaldehyde, as seen in propargylamine syntheses .
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